Comparative Physicochemical Profile: N-Butyl vs. N-Benzyl and N-Cyclohexyl Analogs
The target compound exhibits a calculated LogP value of 3.15, which positions it in a distinct lipophilicity window compared to structurally similar phthalazin-1-amine analogs with different N1 substituents. The N-butyl group provides a balance between membrane permeability and aqueous solubility that differs from shorter (e.g., N-ethyl), branched (e.g., N-cyclopropylmethyl), or bulkier (e.g., N-benzyl, N-cyclohexyl) alkyl chains, directly influencing predicted ADME behavior and formulation requirements [1].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.15 |
| Comparator Or Baseline | N-benzyl-4-methylphthalazin-1-amine (CAS 364383-18-6): Calculated LogP ≈ 3.8; N-cyclohexyl-4-methylphthalazin-1-amine (CAS 1157020-66-0): Calculated LogP ≈ 4.2; N-ethyl-4-methylphthalazin-1-amine: Calculated LogP ≈ 2.2 |
| Quantified Difference | Target compound LogP is lower by 0.65–1.05 units versus bulkier analogs and higher by ~0.95 unit versus N-ethyl analog |
| Conditions | In silico prediction using standard computational LogP algorithms; values are vendor-provided or estimated based on fragment-based methods [1] |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, oral absorption, and plasma protein binding; selecting a compound with a LogP of 3.15 versus >3.8 may be critical for optimizing a lead series within a preferred property space, such as Lipinski's Rule of Five compliance.
- [1] PubChem. N-cyclohexyl-4-methylphthalazin-1-amine. CID 11662372. Accessed 2026. View Source
